Prunin

Catalog No.
S583234
CAS No.
529-55-5
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunin

CAS Number

529-55-5

Product Name

Prunin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1

InChI Key

DLIKSSGEMUFQOK-TUYHZEGRSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Synonyms

Pru du 6 protein, Prunus, Pru du 6.01 protein, Prunus, Pru du 6.02 protein, Prunus, Pru1 protein, Prunus, Pru2 protein, Prunus, prunin protein, Prunus

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

Prunin is a flavanone glycoside, primarily found in immature citrus fruits and tomatoes, with the chemical formula C21H22O10C_{21}H_{22}O_{10} and a CAS number of 529-55-5. Its aglycone form is naringenin, which is known for its various biological activities. Prunin is characterized by its structure, which includes a glucoside moiety attached to the flavanone backbone, making it a significant compound in the study of plant-derived pharmaceuticals and nutraceuticals .

The mechanism of action for Prunin's various bioactivities is still under investigation. Here are some potential mechanisms based on current research:

  • Antioxidant activity: The hydroxyl groups in Prunin's structure might act as free radical scavengers, protecting cells from oxidative damage [].
  • Antiviral activity: Prunin might inhibit the enzyme neuraminidase in influenza viruses, hindering their ability to release from infected cells [].
  • Anti-diabetic activity: By inhibiting PTP1B, Prunin could potentially improve insulin sensitivity and glucose uptake in cells [].
  • Anti-cancer activity: Prunin may induce apoptosis (cell death) in cancer cells, but the exact mechanism needs further exploration [].

Antioxidant and Anti-inflammatory Properties:

  • Studies suggest Prunin possesses antioxidant and anti-inflammatory properties.
  • It may help reduce oxidative stress, a cellular imbalance linked to various diseases, and potentially alleviate inflammation, a key factor in many chronic conditions.

Potential Role in Cardiovascular Health:

  • Research suggests Prunin may play a role in promoting cardiovascular health.
  • Studies have shown it may improve blood vessel function, regulate blood pressure, and potentially reduce the risk of heart disease.

Neuroprotective Effects:

  • Early research suggests Prunin may have neuroprotective properties.
  • Studies indicate it may protect brain cells from damage and potentially contribute to neurodegenerative disease prevention.
  • However, more research is needed to understand its potential therapeutic applications.

Bone Health:

  • Emerging research suggests Prunin may play a role in bone health.
  • Studies have shown it may stimulate bone formation and potentially help prevent bone loss.
  • Further research is necessary to confirm these findings and explore potential therapeutic applications.

Cancer Research:

  • Prunin's potential role in cancer prevention and treatment is under preliminary investigation.
  • Some studies suggest it may exhibit anti-cancer properties, but more research is needed to understand its mechanisms and potential therapeutic applications.

Prunin undergoes hydrolysis to yield glucose and naringenin through enzymatic action, particularly by glucosidases. This reaction is crucial for its bioavailability and biological activity. The hydrolysis process can be catalyzed by enzymes such as naringinase, which acts on naringin to produce prunin and subsequently naringenin .

The reaction can be summarized as follows:

NaringinNaringinaseRhamnose+Prunin\text{Naringin}\xrightarrow{\text{Naringinase}}\text{Rhamnose}+\text{Prunin}
PruninGlucosidaseGlucose+Naringenin\text{Prunin}\xrightarrow{\text{Glucosidase}}\text{Glucose}+\text{Naringenin}

Prunin exhibits a range of biological activities that make it a compound of interest in pharmacology. Notably, it has demonstrated:

  • Antidiabetic Properties: Prunin can inhibit protein tyrosine phosphatase 1B (PTP1B), stimulating glucose uptake in insulin-resistant cells .
  • Antibacterial Effects: It has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species .
  • Antioxidant Activity: Like many flavonoids, prunin possesses antioxidant properties that contribute to cellular protection against oxidative stress .
  • Potential Neuroprotective Effects: Studies suggest that prunin may have neuroprotective properties, although further research is needed to fully elucidate this aspect .

Prunin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, prunin is considered for development as an antidiabetic and antibacterial agent.
  • Food Industry: Its antioxidant properties make it suitable for use as a natural preservative or functional ingredient in food products.
  • Cosmetics: Given its skin-protecting properties, prunin can be incorporated into cosmetic formulations aimed at reducing oxidative damage .

Studies have investigated the interactions of prunin with various biological targets. Notably:

  • Prunin's inhibition of protein tyrosine phosphatase 1B has implications for its role in glucose metabolism and diabetes management.
  • Its antibacterial interactions have been assessed against pathogens relevant to periodontal disease, indicating potential applications in oral health products .

Prunin shares structural similarities with other flavonoid glycosides. Here are several compounds compared to prunin:

CompoundStructure TypeKey ActivitiesUnique Features
NaringeninFlavanoneAntioxidant, anti-inflammatoryAglycone form of prunin
HesperidinFlavanone GlycosideAntioxidant, anti-inflammatoryHigh content in citrus fruits
RutinFlavonol GlycosideAntioxidant, vasoprotectiveContains a rhamnosyl group
QuercetinFlavonolAntioxidant, anti-cancerKnown for broader biological activities

Prunin's uniqueness lies in its specific glycosidic structure that enhances solubility compared to naringenin and naringin while retaining significant biological activity. This makes it particularly valuable in formulations aimed at improving bioavailability and efficacy in therapeutic applications .

Molecular Structure and Formula (C21H22O10)

Prunin possesses the molecular formula C21H22O10 with a molecular weight of 434.397 grams per mole [1] [3]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one [1]. The chemical structure features a flavanone backbone with a glucose moiety attached via a glycosidic linkage at the 7-position [2] [4].

The molecular architecture of prunin consists of three distinct structural components: the flavanone aglycone naringenin, a β-D-glucopyranosyl sugar unit, and the glycosidic bond connecting these moieties [4] [5]. The compound represents a flavanone 7-O-β-D-glucoside classification, where the glucose sugar is O-glycosidically linked to the flavonoid core at the carbon-7 position [5].

Stereochemistry and Glycosidic Linkage Characteristics

The stereochemical configuration of prunin is characterized by six defined stereocenters within the molecule [3]. The flavanone portion exhibits (2S) configuration at the chiral center, while the glucose moiety displays (2S,3R,4S,5S,6R) stereochemistry [1] [3]. The compound exists as naringenin 7-O-β-D-glucopyranoside, indicating the beta-anomeric configuration of the glycosidic linkage [4] [5].

The glycosidic bond in prunin represents a β-1→7 linkage between the anomeric carbon of the glucose unit and the hydroxyl group at position 7 of the naringenin aglycone [23] [24]. This specific linkage type contributes to the compound's stability characteristics and biological properties compared to other glycosidic configurations [25] [36].

Physicochemical Properties

Melting Point, Boiling Point, and Density

The melting point of prunin ranges from 222 to 224 degrees Celsius under standard atmospheric conditions [5]. The predicted boiling point is approximately 802.4 ± 65.0 degrees Celsius [5]. The compound exhibits a predicted density of 1.597 ± 0.06 grams per cubic centimeter [5].

PropertyValueUnits
Melting Point222-224°C
Boiling Point (predicted)802.4 ± 65.0°C
Density (predicted)1.597 ± 0.06g/cm³

Solubility Profile and LogP Value

Prunin demonstrates enhanced solubility characteristics compared to its aglycone naringenin [22]. The compound exhibits solubility in dimethyl sulfoxide at a maximum concentration of 20.0 milligrams per milliliter, equivalent to 46.04 millimolar [5]. In dimethylformamide, the maximum solubility reaches 30.0 milligrams per milliliter or 69.06 millimolar [5]. The compound also shows limited solubility in phosphate-buffered saline at pH 7.2 when combined with dimethylformamide in a 1:2 ratio, achieving 0.3 milligrams per milliliter or 0.69 millimolar [5].

The logarithm of the partition coefficient (LogP) value for prunin is estimated at 0.820 [5]. This relatively low LogP value indicates moderate lipophilicity and suggests favorable water solubility characteristics due to the presence of the glucose moiety [22] [36].

Stability Parameters and pKa

The predicted pKa value of prunin is 7.18 ± 0.40 [5]. This value reflects the acidic dissociation constant of the phenolic hydroxyl groups present in the molecule. The glycosidic linkage in prunin exhibits greater stability compared to certain other flavonoid glycosides due to the specific O-glycosidic bond configuration [36] [37].

Stability studies indicate that flavonoid O-glycosides like prunin demonstrate variable stability under different pH conditions [36] [38]. The compound maintains structural integrity under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [36].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectra

Nuclear magnetic resonance spectroscopy provides detailed structural information for prunin through characteristic chemical shift patterns [26] [27]. In proton nuclear magnetic resonance spectra, the aromatic protons of the flavonoid backbone typically appear in the downfield region between 6.0 and 8.0 parts per million [26] [27]. The anomeric proton of the glucose moiety resonates characteristically around 4.4 to 6.0 parts per million, confirming the glycosidic linkage [28].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the flavanone at approximately 190 parts per million [28]. The aromatic carbons appear in the range of 100 to 160 parts per million, while the glucose carbons resonate between 60 and 100 parts per million [28] [29]. The anomeric carbon of the glucose unit typically appears around 90 to 100 parts per million [28].

Mass Spectrometry Profiles

Mass spectrometry analysis of prunin reveals characteristic fragmentation patterns that aid in structural elucidation [6] [16]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the molecular weight of the compound [6]. Common adduct ions include [M+H]+ at 435.12858, [M+Na]+ at 457.11052, and [M-H]- at 433.11402 [6].

Tandem mass spectrometry demonstrates specific fragmentation pathways, including the loss of the glucose moiety (162 mass units) to yield the naringenin aglycone fragment [30] [32]. Additional characteristic fragments include cross-ring cleavages of the sugar unit and specific losses associated with the flavonoid backbone [30].

Adduct Ionm/z ValueIon Type
[M+H]+435.12858Protonated molecular ion
[M+Na]+457.11052Sodium adduct
[M-H]-433.11402Deprotonated molecular ion

Infrared and UV-Visible Spectroscopy

Infrared spectroscopy of prunin reveals characteristic absorption bands corresponding to specific functional groups within the molecule [17] [20]. The hydroxyl groups present in both the flavonoid backbone and glucose moiety produce broad absorption bands in the 3200 to 3600 wavenumber region [17]. The carbonyl group of the flavanone exhibits a strong absorption around 1650 to 1680 wavenumbers [17].

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima typical of flavanone compounds [17]. The primary absorption band appears in the 280 to 290 nanometer region, corresponding to the conjugated aromatic system of the flavonoid backbone [17]. Secondary absorption features may appear in the 320 to 340 nanometer range due to extended conjugation effects [17].

Structural Relationship to Naringenin and Other Flavonoids

Prunin represents the 7-O-glucoside derivative of naringenin, where the glucose moiety is attached to the hydroxyl group at position 7 of the flavanone backbone [2] [21]. This structural modification significantly alters the physicochemical properties compared to the parent aglycone naringenin [21] [22]. The glycosylation enhances water solubility while maintaining the core biological activities associated with the flavonoid structure [22] [24].

Within the broader flavonoid family, prunin belongs to the flavanone glycoside subclass [21]. Related compounds include naringin (naringenin-7-rhamnoglucoside) and narirutin (naringenin-7-rutinoside), which differ in their sugar moiety composition [21] [24]. The bioavailability and metabolic fate of prunin differ from these related glycosides due to the specific glucose linkage, which influences enzymatic hydrolysis patterns in biological systems [24] [25].

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

434.12129689 g/mol

Monoisotopic Mass

434.12129689 g/mol

Heavy Atom Count

31

Melting Point

Mp 225 °

UNII

LSB8HDX4E5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

529-55-5

Wikipedia

Prunin

Dates

Modify: 2023-08-15

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